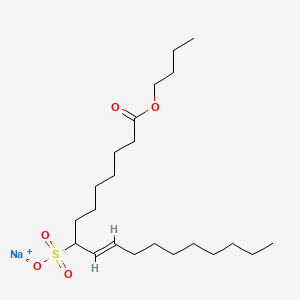
Sodium butyl 8-sulphonatooleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium butyl 8-sulphonatooleate is an organic compound with the chemical formula C22H42O5S.Na. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound contains a sulfonic acid group (-SO3H) and is known for its amphiphilic properties, which allow it to interact with both hydrophobic and hydrophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyl 8-sulphonatooleate can be synthesized through an esterification process. Initially, 1-octanol is reacted with p-toluenesulfonic acid to produce benzyl p-toluenesulfonate. This intermediate is then reacted with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium butyl 8-sulphonatooleate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonic acid group, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and other bases are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonates .
Scientific Research Applications
Sodium butyl 8-sulphonatooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.
Industry: this compound is used in the formulation of detergents, cleaners, and other industrial products
Mechanism of Action
The mechanism of action of sodium butyl 8-sulphonatooleate involves its interaction with molecular targets such as cell membranes and proteins. The sulfonic acid group allows it to bind to hydrophilic regions, while the butyl group interacts with hydrophobic regions. This dual interaction facilitates the compound’s surfactant properties, enabling it to reduce surface tension and enhance the solubility of various substances .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar sulfonic acid group.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in addition to the sulfonic acid group.
Sodium stearate: A surfactant with a carboxylate group instead of a sulfonic acid group
Uniqueness: Sodium butyl 8-sulphonatooleate is unique due to its specific molecular structure, which provides distinct amphiphilic properties. Its ability to interact with both hydrophobic and hydrophilic substances makes it particularly versatile in various applications .
Properties
CAS No. |
68039-10-1 |
|---|---|
Molecular Formula |
C22H41NaO5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
sodium;(E)-1-butoxy-1-oxooctadec-9-ene-8-sulfonate |
InChI |
InChI=1S/C22H42O5S.Na/c1-3-5-7-8-9-10-11-14-17-21(28(24,25)26)18-15-12-13-16-19-22(23)27-20-6-4-2;/h14,17,21H,3-13,15-16,18-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b17-14+; |
InChI Key |
YPAGQTYPCZFMHF-KLSJZZFUSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/C(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CC(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


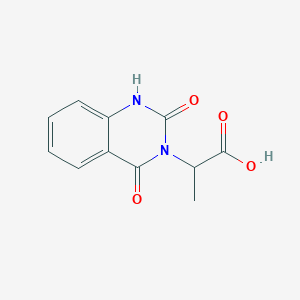
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

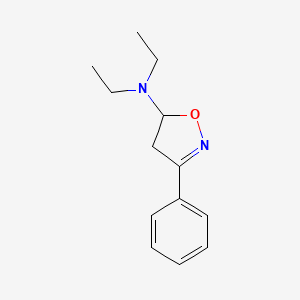
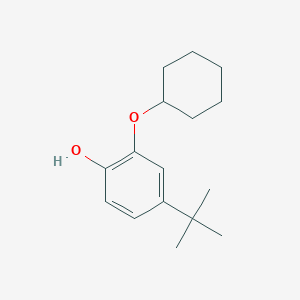
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
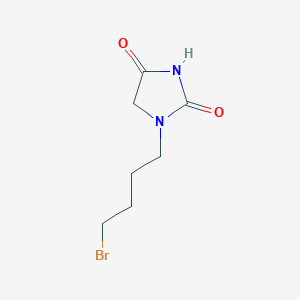


![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
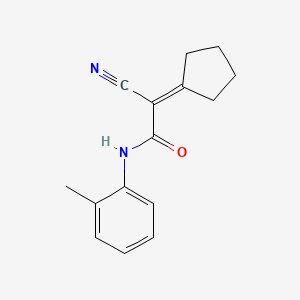
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
